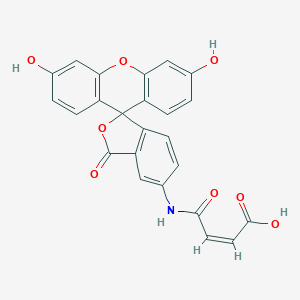

Fluoresceinamine Maleic Acid Monoamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO8/c26-13-2-5-17-19(10-13)32-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(31)33-24)25-21(28)7-8-22(29)30/h1-11,26-27H,(H,25,28)(H,29,30)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSPCTIVGNRMCN-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1NC(=O)/C=C\C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446268 | |

| Record name | Fluoresceinamine Maleic Acid Monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75900-74-2 | |

| Record name | Fluoresceinamine Maleic Acid Monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluoresceinamine Maleic Acid Monoamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

Fluoresceinamine Maleic Acid Monoamide is a derivative of the widely-used fluorescent dye, fluorescein. It serves as a crucial intermediate in the synthesis of more complex fluorescent probes and labeling reagents.[1][2] Its structure incorporates the highly fluorescent xanthene core of fluorescein, combined with a reactive maleic acid monoamide group. This functional group provides a site for covalent attachment to other molecules, making it a valuable building block in the development of custom fluorescent tags for biological research. The primary application of this compound lies in its utility for fluorescently labeling biomolecules, enabling their visualization and tracking within cellular environments.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C24H15NO8 | [1][2] |

| Molecular Weight | 445.38 g/mol | [1][2] |

| CAS Number | 75900-74-2 | [1][2] |

| Appearance | Not specified, likely a yellow or orange solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Excitation Maximum (λex) | ~494 nm (approximated from fluorescein) | [3] |

| Emission Maximum (λem) | ~521 nm (approximated from fluorescein) | [3] |

| Extinction Coefficient | ~70,000-80,000 M-1cm-1 (approximated from fluorescein) | |

| Quantum Yield (Φ) | High (approximated from fluorescein) |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its subsequent use in creating fluorescent probes. The most common synthetic route involves the reaction of fluoresceinamine with maleic anhydride (B1165640).

Synthesis of this compound

Principle: This synthesis involves the acylation of the primary amine of fluoresceinamine with maleic anhydride to form the corresponding monoamide.

Materials:

-

Fluoresceinamine

-

Maleic anhydride

-

Anhydrous Dimethylformamide (DMF)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve fluoresceinamine in a minimal amount of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Maleic Anhydride: To the stirred solution of fluoresceinamine, add a stoichiometric equivalent of maleic anhydride. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the fluoresceinamine spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by adding cold water. The crude product may precipitate out of the solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Role in Fluorescent Labeling

While specific signaling pathways directly modulated by this compound are not documented, its primary role is to serve as a precursor for fluorescent probes that can be used to study such pathways. The diagram below illustrates this conceptual relationship.

Caption: Conceptual workflow of using this compound-derived probes.

References

An In-depth Technical Guide to the Synthesis of Fluoresceinamine Maleic Acid Monoamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of fluoresceinamine maleic acid monoamide, a key intermediate in the production of fluorescent labeling reagents. The document details the primary synthetic methodologies, experimental protocols, purification techniques, and key characterization data to assist researchers in the successful preparation and validation of this compound.

Introduction

This compound is a derivative of the widely used fluorescent dye, fluorescein. Its chemical structure incorporates a reactive maleic acid monoamide group, which allows for covalent conjugation to biomolecules, particularly those containing free amine groups. This property makes it a valuable building block in the development of fluorescent probes for various applications in life sciences, including fluorescence microscopy, immunoassays, and flow cytometry. The ability to fluorescently label proteins, antibodies, and nucleic acids enables the visualization and tracking of these molecules in complex biological systems.

Synthesis Methodologies

There are two primary methods for the synthesis of this compound: direct condensation of fluoresceinamine with maleic anhydride (B1165640) and carbodiimide-mediated coupling of fluoresceinamine with maleic acid.

Method 1: Direct Condensation

This method involves the reaction of fluoresceinamine with maleic anhydride in an organic solvent. The reaction proceeds via a nucleophilic attack of the primary amine of fluoresceinamine on one of the carbonyl carbons of maleic anhydride, leading to the formation of the monoamide.

Reaction Scheme:

Fluoresceinamine + Maleic Anhydride → this compound

Method 2: Carbodiimide-Mediated Coupling

This approach utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to facilitate the formation of an amide bond between the carboxylic acid group of maleic acid and the primary amine of fluoresceinamine. This method offers high conversion efficiency under mild conditions.

Reaction Scheme:

Fluoresceinamine + Maleic Acid --(EDAC)--> this compound

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound. Researchers should optimize these protocols based on their specific laboratory conditions and available starting materials.

Protocol for Direct Condensation

-

Reagent Preparation: Ensure fluoresceinamine and maleic anhydride are of high purity and dry. Anhydrous dimethylformamide (DMF) is recommended as the solvent.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve fluoresceinamine in anhydrous DMF.

-

Addition of Maleic Anhydride: Add a molar equivalent of maleic anhydride to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be precipitated by adding the reaction mixture to an excess of a non-polar solvent.

-

Purification: The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Protocol for Carbodiimide-Mediated Coupling

-

Reagent Preparation: Prepare solutions of fluoresceinamine, maleic acid, and EDAC in an appropriate buffer, such as phosphate-buffered saline (PBS).

-

Activation of Maleic Acid: In a reaction vessel, dissolve maleic acid in the buffer and add EDAC. Stir the mixture at room temperature for a defined period to activate the carboxylic acid group.

-

Coupling Reaction: Add the fluoresceinamine solution to the activated maleic acid mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for several hours with continuous stirring.

-

Purification: The resulting product can be purified using techniques such as dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Purification of this compound

Proper purification is critical to obtain a high-purity product suitable for subsequent conjugation reactions.

Recrystallization

Recrystallization is an effective method for purifying the crude product obtained from the direct condensation method. A common solvent system for recrystallization is a mixture of ethanol (B145695) and water. The crude solid is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly, leading to the formation of crystals of the purified product, which can then be isolated by filtration.

Column Chromatography

Column chromatography is a versatile technique for purifying the product from both synthesis methods.

-

Size-Exclusion Chromatography (SEC): This method is particularly useful for separating the product from smaller molecules, such as unreacted starting materials and byproducts. A Sephadex resin is a common stationary phase.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation and is suitable for obtaining highly pure fractions of the product. A C18 column with a gradient of an organic solvent (e.g., acetonitrile) and water is typically used.

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Physical and Chemical Properties | |

| Molecular Formula | C₂₄H₁₅NO₈ |

| Molecular Weight | 445.38 g/mol [1][2][3] |

| Appearance | Yellow solid[3] |

| Solubility | Soluble in DMSO, Ethanol, Methanol[3] |

| Synthesis Parameters | |

| Direct Condensation Yield | 65-72% |

| Carbodiimide Coupling Conversion | 85-90% |

| Direct Condensation Reaction Time | 6-12 hours |

Note: Yields and reaction times are typical and may vary depending on the specific reaction conditions.

Mandatory Visualizations

Synthesis Workflow: Direct Condensation

Caption: Workflow for the synthesis of this compound via direct condensation.

Synthesis Workflow: Carbodiimide-Mediated Coupling

Caption: Workflow for the synthesis of this compound via carbodiimide-mediated coupling.

Logical Relationship: Application as a Fluorescent Labeling Intermediate

Caption: The role of this compound as a key intermediate in fluorescent labeling.

References

An In-depth Technical Guide to the Principles of Thiol-Reactive Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with thiol-reactive fluorescent probes. These powerful tools are indispensable for elucidating protein structure and function, monitoring cellular processes, and advancing drug discovery efforts. By selectively targeting the sulfhydryl groups of cysteine residues, these probes offer a precise method for introducing fluorescent labels into biological systems, enabling researchers to visualize and quantify thiols in a variety of contexts.

Core Principles of Thiol-Reactive Fluorescent Probes

The specific labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research. Thiol-reactive dyes are a class of fluorescent molecules engineered to covalently bind to the sulfhydryl (or thiol) group (-SH) of cysteine residues within proteins and other small biological thiols like glutathione (B108866) (GSH). The relatively low abundance of free cysteine in proteins compared to other amino acids, such as lysine, allows for more specific and targeted labeling. This specificity is crucial for a wide range of applications, from studying protein conformation to tracking molecular interactions within living cells.

The reactivity of these dyes is centered around electrophilic functional groups that readily undergo nucleophilic attack by the thiolate anion (R-S⁻), which is the more reactive form of the thiol group. The most common thiol-reactive moieties are maleimides, haloacetamides (such as iodoacetamides), and reagents that participate in thiol-disulfide exchange.

Key Reaction Mechanisms

The versatility of thiol-reactive fluorescent probes stems from a variety of underlying chemical reactions. The choice of a particular probe often depends on the specific application, the desired reactivity, and the biological context. The three primary mechanisms are:

-

Michael Addition: This reaction is characteristic of maleimide-based probes. The thiol adds across the double bond of the maleimide (B117702) ring to form a stable thioether linkage. This reaction is highly selective for thiols at neutral pH.

-

Nucleophilic Substitution: Haloacetamide and halomethyl derivatives react with thiols via an S\textsubscript{N}2 reaction, where the thiol displaces a halide to form a stable thioether bond.

-

Thiol-Disulfide Exchange: Some probes utilize a disulfide bond that can be cleaved by a biological thiol, leading to the formation of a new disulfide bond and the release of a fluorescent reporter.

Below are diagrams illustrating these fundamental reaction mechanisms.

Caption: Reaction mechanism of a maleimide-based probe with a thiol via Michael addition.

Caption: Reaction of an iodoacetamide probe with a thiol through nucleophilic substitution.

Caption: Thiol-disulfide exchange mechanism leading to the release of a fluorescent reporter.

Quantitative Data of Common Thiol-Reactive Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the success of an experiment and depends on factors such as the excitation and emission wavelengths, quantum yield, and the detection limit. The following table summarizes the photophysical properties of several common thiol-reactive fluorescent probes.

| Probe Name | Reactive Group | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit |

| Fluorescein-5-maleimide | Maleimide | ~494 | ~518 | 0.47 (GSH adduct) | 10⁻⁷–10⁻⁸ M |

| Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 495 | 519 | 0.92 | Not specified |

| BODIPY™ FL L-cystine | Disulfide | 503 | 512 | Not specified | Not specified |

| ThioGlo™ 1 | Maleimide | 379 | 513 | Not specified | 50 fM (GSH adduct) |

| Monobromobimane (mBBr) | Bromomethyl | 394 | 490 | ~0.1–0.3 (GSH adduct) | Not specified |

| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | ~491 | ~517 | Not specified | Not specified |

| PyMPO-Maleimide | Maleimide | ~415 | ~560-580 | Environment-sensitive | Not specified |

| Rhodamine B-maleimide | Maleimide | ~556 | ~586 | >200-fold increase | 0.219 µM (GSH) |

Experimental Protocols

Protocol 1: Labeling of Proteins with Maleimide Dyes

This protocol provides a general procedure for the covalent labeling of cysteine residues in proteins with maleimide-containing fluorescent dyes.

Materials:

-

Protein of interest with at least one free cysteine residue

-

Maleimide-functionalized fluorescent dye

-

Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis before adding the dye.

-

Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMF or DMSO. This should be done immediately before use.

-

Labeling Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of dye over protein. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess maleimide dye. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.

-

Degree of Labeling (DOL) Calculation: Determine the concentration of the protein and the dye in the purified sample by measuring the absorbance at 280 nm and the maximum absorbance wavelength of the dye. The DOL can then be calculated using the Beer-Lambert law.

Protocol 2: General Procedure for Live-Cell Imaging of Intracellular Thiols

This protocol outlines a general workflow for staining and visualizing intracellular thiols, such as glutathione, using a cell-permeable thiol-reactive fluorescent probe.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Cell-permeable thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet, monobromobimane)

-

Culture medium

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Fluorescence microscope with appropriate filter sets

Workflow Diagram:

Caption: A typical experimental workflow for imaging intracellular thiols in live cells.

Procedure:

-

Cell Seeding: Seed the cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

-

Probe Preparation: Prepare a stock solution of the thiol-reactive probe in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution to the final working concentration in serum-free culture medium or PBS. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

Cell Staining: Remove the culture medium from the cells and wash them once with warm PBS. Add the probe working solution to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C, protected from light.

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.

-

Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the chosen probe.

-

Image Analysis: Acquire images and analyze the fluorescence intensity to quantify the relative levels of intracellular thiols.

Signaling Pathways and Logical Relationships

Thiol-reactive fluorescent probes are instrumental in studying cellular signaling pathways where redox regulation plays a key role. Glutathione (GSH), the most abundant intracellular thiol, is a critical component of the cellular antioxidant defense system.

Simplified Glutathione Redox Cycle:

Caption: Simplified diagram of the glutathione redox cycle.

This guide provides a foundational understanding of thiol-reactive fluorescent probes. For specific applications, it is essential to consult the manufacturer's instructions for the chosen probe and to optimize the experimental conditions. The continued development of novel thiol-reactive probes with improved photophysical properties and enhanced specificity will undoubtedly further our understanding of the critical roles of thiols in health and disease.

An In-depth Technical Guide to the Maleimide-Thiol Reaction: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a fundamental tool in modern chemical biology, drug development, and diagnostics. Among the array of bioconjugation techniques, the reaction between a maleimide (B117702) and a thiol group, particularly the sulfhydryl side chain of a cysteine residue, has emerged as a robust and widely adopted strategy. Its popularity stems from a combination of high selectivity, rapid reaction kinetics under mild, physiological conditions, and the formation of a relatively stable covalent bond.[1][2] This technical guide provides a comprehensive exploration of the maleimide-thiol reaction, detailing its underlying mechanism, critical reaction parameters, potential side reactions, and practical applications, with a focus on providing actionable data and protocols for laboratory professionals.

The Core Mechanism: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds through a nucleophilic Michael addition.[2][3] The deprotonated thiol (thiolate anion) acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the α,β-unsaturated carbonyl system within the maleimide ring. This attack results in the formation of a stable thioether bond, specifically a thiosuccinimide linkage.[1][4] The reaction is highly efficient and typically does not require a catalyst when performed in polar solvents like water or DMSO.[1]

The high reactivity of the maleimide is attributed to the ring strain and the cis-conformation of the two carbonyl groups, which enhance the electrophilicity of the double bond.[1][4]

Figure 1: The Michael addition reaction of a maleimide with a thiol.

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired bioconjugate while minimizing side reactions.

pH of the Reaction Medium

The pH of the reaction buffer is the most critical parameter governing the maleimide-thiol reaction. The optimal pH range is between 6.5 and 7.5 .[1][4][5] In this range, a sufficient concentration of the nucleophilic thiolate anion is present to drive the reaction forward efficiently. Below pH 6.5, the rate of reaction decreases due to the protonation of the thiol group. Above pH 7.5, the reaction becomes less specific, as maleimides can also react with primary amines (e.g., the side chain of lysine (B10760008) residues) through a similar Michael addition.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4] Furthermore, at higher pH, the maleimide ring itself is more susceptible to hydrolysis, which deactivates it towards thiols.[4][5]

Stoichiometry of Reactants

The molar ratio of maleimide to thiol can influence the efficiency of the conjugation. A slight molar excess of the maleimide-containing reagent (typically 1.5 to 20-fold) is often used to ensure complete modification of the available thiol groups, especially when labeling proteins with a limited number of cysteine residues.[6] However, a large excess should be avoided to minimize off-target reactions and to simplify the purification of the final conjugate.

Temperature and Reaction Time

The maleimide-thiol reaction is typically rapid and can often be completed within 1-2 hours at room temperature.[6] Lowering the temperature to 4°C can be used to slow down the reaction and potentially increase specificity, although this will necessitate a longer reaction time. The progress of the reaction should be monitored to determine the optimal reaction time for a specific set of reactants.

Buffer Composition

The choice of buffer can also impact the reaction. Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4 is a commonly used buffer system.[6] It is crucial to use buffers that are free of extraneous thiols (e.g., dithiothreitol (B142953) [DTT] or β-mercaptoethanol) which would compete with the target cysteine residues. If the protein of interest has disulfide bonds that need to be reduced to generate free thiols, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often preferred as it does not contain a thiol group and therefore does not need to be removed prior to the maleimide conjugation step.[6]

Quantitative Data on Reaction Kinetics

The rate of the maleimide-thiol reaction is influenced by the specific structures of both the maleimide and the thiol-containing molecule, as well as the reaction conditions. The following table summarizes key quantitative data found in the literature.

| Maleimide Derivative | Thiol Compound | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| N-ethylmaleimide (NEM) | Glutathione (B108866) | 7.4 | ~10² - 10³ | [7] |

| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid | 7.4 | - | [8] |

| Various N-aryl maleimides | Thiophenol | 7.4 | Varies with substituent | [9] |

| mAb-diene | vcMMAE | 7.4 | 2.6 - 77 | [10] |

Note: Direct comparative kinetic data for a wide range of maleimides under identical conditions is not always available in a single source. The values presented are indicative of the general reaction rates.

Stability of the Thioether Adduct and Side Reactions

While the thioether bond formed is generally considered stable, it is not completely irreversible. The thiosuccinimide product can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the release of the original maleimide and thiol.[7][11] This can be a concern in the in vivo environment where high concentrations of glutathione exist.

To address this instability, several strategies have been developed:

-

Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring of the thioether adduct can be hydrolyzed to form a stable succinamic acid derivative.[12][13] This ring-opening reaction prevents the retro-Michael reaction.[13] The rate of hydrolysis is pH-dependent, increasing with higher pH, and can be accelerated by the presence of electron-withdrawing groups on the maleimide nitrogen.[14]

-

Next-Generation Maleimides: Novel maleimide derivatives have been designed to form more robust linkages, for instance, by promoting rapid post-conjugation hydrolysis or by altering the electronics of the maleimide ring to disfavor the retro-Michael reaction.[15][16]

Common Side Reactions

Besides the retro-Michael reaction, other side reactions can occur:

-

Hydrolysis of the Maleimide: At neutral to basic pH, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[4] Therefore, maleimide-functionalized reagents should be stored in anhydrous solvents and used promptly after reconstitution in aqueous buffers.[1]

-

Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines.[4][5]

-

Thiazine (B8601807) Rearrangement: When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, a rearrangement of the initial thioether adduct can occur to form a six-membered thiazine ring.[2][17][18] This side reaction is more prevalent at neutral to basic pH and can be minimized by performing the conjugation at a more acidic pH (around 6.0-6.5) or by acetylating the N-terminal amine.[17][18]

Experimental Protocols

The following section provides a generalized protocol for the conjugation of a maleimide-functionalized molecule to a cysteine-containing protein.

Materials

-

Cysteine-containing protein (e.g., antibody, enzyme)

-

Maleimide-functionalized molecule (e.g., drug, fluorophore, linker)

-

Anhydrous DMSO or DMF

-

Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine, β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow

Figure 2: A typical experimental workflow for maleimide-thiol bioconjugation.

Detailed Methodology

-

Protein Preparation:

-

The protein should be in a suitable, degassed buffer at a concentration typically between 1-10 mg/mL.[6] Ensure the buffer does not contain any primary amines (like Tris) or thiols.

-

If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

Reduction of Disulfide Bonds (if necessary):

-

To expose cysteine residues involved in disulfide bonds, a reduction step is required.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.[6]

-

Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the addition of the maleimide reagent.

-

-

Maleimide Reagent Preparation:

-

Prepare a stock solution of the maleimide-functionalized molecule in an anhydrous solvent like DMSO or DMF at a concentration of 1-10 mM.[6] This should be done immediately before use to minimize hydrolysis.

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution while gently stirring. A 10-20 fold molar excess of the maleimide reagent is a good starting point for optimization.[6]

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if using a light-sensitive maleimide reagent.[6]

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted maleimide, add a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.

-

Incubate for an additional 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted maleimide reagent and the quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

-

Characterization of the Conjugate:

-

The final conjugate should be characterized to determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR).

-

Techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry are commonly employed for this purpose.

-

Applications in Drug Development

The maleimide-thiol conjugation strategy is a cornerstone in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent specifically to cancer cells. This is achieved by linking the drug to a monoclonal antibody that targets a tumor-associated antigen. The maleimide-thiol reaction is frequently employed to attach the cytotoxic payload to the antibody, often through engineered cysteine residues introduced at specific sites in the antibody backbone.[1][] This site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their safety and efficacy.[3]

Figure 3: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.

Conclusion

The reaction between maleimides and cysteine residues is a powerful and versatile tool for the site-specific modification of proteins and peptides. Its high selectivity, efficiency, and mild reaction conditions have made it an indispensable technique in bioconjugation and drug development. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful implementation. By adhering to well-established protocols and carefully controlling the reaction environment, researchers can effectively harness the maleimide-thiol reaction to create innovative bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 9. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. | Semantic Scholar [semanticscholar.org]

- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Fluorescein-Based Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic properties of fluorescein (B123965) and its derivatives, which are fundamental to their wide-ranging applications in research and drug development. Fluorescein, a xanthene dye first synthesized in 1871, and its derivatives are renowned for their bright fluorescence, making them invaluable tools for cellular imaging, immunoassays, and as probes for biological activity.[1][2] This document details their quantitative spectroscopic characteristics, outlines key experimental protocols for their characterization and use, and provides visualizations of common experimental workflows.

Core Spectroscopic Properties

The utility of fluorescein-based dyes is intrinsically linked to their photophysical parameters, including their absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield. The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.[3]

Fluorescein itself exhibits a maximum absorption at approximately 490-498 nm and a maximum emission around 514-517 nm in aqueous solutions.[4][5][6] However, its spectroscopic properties are notably dependent on pH, a crucial consideration for biological applications.[7] Below its pKa of ~6.4, the fluorescence of fluorescein dramatically decreases.[1]

A variety of fluorescein derivatives have been synthesized to modulate these properties for specific applications. Common derivatives include Fluorescein Isothiocyanate (FITC), Carboxyfluorescein (FAM), Eosin, and Calcein (B42510).[8] The spectroscopic properties of fluorescein and several of its key derivatives are summarized in the tables below.

Table 1: Spectroscopic Properties of Fluorescein and Common Derivatives

| Compound | Solvent/Buffer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) |

| Fluorescein | Basic Ethanol | 500 | - | 92,300 | 0.97 |

| Fluorescein | 0.1 M NaOH | - | - | - | 0.95 |

| Fluorescein | Water | 490 | 514 | 80,000 | 0.79-0.95 |

| FITC (Isomer I) | - | 495 | 525 | - | - |

| 5(6)-FAM | PBS | 491 | 520 | - | 0.75 |

| Eosin Y | Ethanol | 524 | 544 | - | 0.15 |

| Calcein | - | 494 | 517 | - | - |

Data compiled from multiple sources.[6][7][9][10][11][12][13]

Table 2: Detailed Spectroscopic Data for a Range of Fluorescein Derivatives in Ethanol and PBS Buffer

| Derivative | In Ethanol (1 mM NaOH) | In Water (10 mM PBS) |

| Φ_f | λ_abs (nm) | |

| Fluorescein (FL) | 0.87 | 490 |

| 5-Carboxy-FL | 0.80 | 491 |

| 6-Carboxy-FL | 0.40 | 490 |

| 5-Isothiocyanate-FL | 0.69 | 496 |

| 5(6)-Isothiocyanate-FL | 0.69 | 495 |

| 4',5'-Dimethyl-FL | 0.90 | 495 |

| 2',7'-Dichloro-FL | 0.30 | 507 |

| 4,5,6,7-Tetrachloro-FL | 0.11 | 520 |

| Eosin Y (Tetrabromo-FL) | 0.15 | 524 |

| Eosin B (Dibromo-dinitro-FL) | 0.04 | 521 |

| Phloxine B (Tetrabromo-tetrachloro-FL) | 0.08 | 534 |

| Rose Bengal (Tetraiodo-tetrachloro-FL) | 0.02 | 556 |

| 5-Amino-FL | 0.04 | 496 |

| 5-Nitro-FL | 0.03 | 495 |

This table is adapted from a comprehensive study measuring the properties of 20 fluorescein derivatives under the same conditions.[8][12][14]

Experimental Protocols

Accurate characterization of the spectroscopic properties of fluorescein-based dyes is crucial for their effective application. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Absorption and Fluorescence Spectra

This protocol outlines the general procedure for acquiring absorption and fluorescence emission spectra.

Materials:

-

Spectrophotometer (for absorption)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of choice (e.g., ethanol, PBS buffer)

-

Fluorescein-based dye of interest

Procedure:

-

Sample Preparation: Prepare a stock solution of the dye in the chosen solvent. From the stock solution, prepare a series of dilutions. For fluorescence measurements, it is critical to work with optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[10]

-

Absorption Spectrum Measurement: a. Use the spectrophotometer to record the absorption spectrum of the solvent to serve as a blank. b. Record the absorption spectrum of each diluted dye solution over the desired wavelength range. c. Identify the wavelength of maximum absorbance (λ_abs).

-

Fluorescence Emission Spectrum Measurement: a. Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step. b. Record the fluorescence emission spectrum of the solvent blank. c. Record the fluorescence emission spectrum of each diluted dye solution. The emission will be at longer wavelengths than the excitation. d. Subtract the solvent blank spectrum from the sample spectra to obtain the corrected emission spectrum. e. Identify the wavelength of maximum emission (λ_em).

-

Fluorescence Excitation Spectrum Measurement (Optional): a. Set the emission monochromator to the λ_em. b. Scan a range of excitation wavelengths to obtain the excitation spectrum. This spectrum is often very similar to the absorption spectrum.[15]

Protocol 2: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is commonly used.[4][16]

Materials:

-

Spectrofluorometer with corrected emission spectra capabilities

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ_f = 0.95)[7][17]

-

Unknown fluorescein derivative

-

Solvents for both standard and unknown samples

Procedure:

-

Prepare a Series of Dilutions: For both the standard and the unknown sample, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[4]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: a. Record the corrected fluorescence emission spectrum for each solution. b. Ensure that the experimental conditions (e.g., excitation wavelength, slit widths) are identical for both the standard and the unknown samples.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the unknown, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

-

Calculate the Gradient: Determine the gradient (slope) of the straight line for both the standard (Grad_st) and the unknown (Grad_x).

-

Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the unknown sample (Φ_x):

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients for the unknown and standard, respectively.

-

η_x and η_st are the refractive indices of the solvents used for the unknown and standard, respectively.[4]

-

Protocol 3: Fluorescein Isothiocyanate (FITC) Conjugation to Antibodies

FITC is commonly used to label proteins, such as antibodies, for use in immunofluorescence applications.[6][18]

Materials:

-

Antibody solution (1-2 mg/mL in amine-free buffer)

-

FITC solution (freshly prepared at 5 mg/mL in anhydrous DMSO)

-

0.1 M Carbonate-bicarbonate buffer (pH 9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction vials

Procedure:

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., carbonate-bicarbonate buffer, pH 9.0). Buffers containing primary amines like Tris will compete with the labeling reaction.

-

Reaction Setup: In a reaction vial, slowly add a calculated amount of the FITC solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to antibody.

-

Incubation: Incubate the reaction mixture in the dark for 1-8 hours at 4°C or room temperature.[13]

-

Purification: Separate the FITC-conjugated antibody from unreacted FITC using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (F/P ratio) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).

Signaling Pathways and Experimental Workflows

Fluorescein-based dyes are frequently employed as probes to investigate cellular processes. A prominent example is the use of non-fluorescent derivatives that become fluorescent upon enzymatic activity within living cells.

Cellular Viability Assessment using Calcein AM

Calcein AM is a cell-permeant, non-fluorescent molecule. In viable cells, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it to the highly fluorescent and cell-impermeant calcein.[11][19] This process is a hallmark of cells with intact membranes and active metabolism.

Caption: Cellular uptake and enzymatic conversion of Calcein AM to fluorescent calcein in a live cell.

Enzyme Activity Measurement with Fluorescein Diacetate (FDA)

Similar to Calcein AM, Fluorescein Diacetate (FDA) is another non-fluorescent substrate that can diffuse across cell membranes. Intracellular esterases, lipases, and proteases hydrolyze FDA to produce fluorescein, which accumulates in cells with intact membranes, leading to green fluorescence.[3][20][21] This assay is widely used to assess the overall microbial activity in environmental samples and the viability of eukaryotic cells.[3][22]

Caption: Experimental workflow for measuring enzyme activity using the Fluorescein Diacetate (FDA) hydrolysis assay.

References

- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. PhotochemCAD | Fluorescein [photochemcad.com]

- 10. omlc.org [omlc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. edinst.com [edinst.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]

- 20. researchgate.net [researchgate.net]

- 21. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to Maleimide Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maleimide (B117702) chemistry, a cornerstone of bioconjugation. Due to its high selectivity, efficiency, and mild reaction conditions, the maleimide-thiol reaction is a critical tool for creating precisely engineered biomolecules for a vast range of applications, from fundamental research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).

The Core Chemistry: A Selective and Efficient Reaction

The primary reaction utilized in maleimide bioconjugation is the Michael addition of a thiol group (sulfhydryl group), typically from a cysteine residue in a protein or peptide, to the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This reaction forms a stable covalent thioether bond, specifically a thiosuccinimide linkage.[2][3] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

The efficiency of the maleimide-thiol conjugation is one of its key advantages, proceeding rapidly under physiological conditions with high yields.[2] This makes it an ideal choice for modifying sensitive biomolecules where preserving their structure and function is paramount.

Mechanism of the thiol-maleimide Michael addition reaction.

Key Parameters Influencing the Reaction

The success of maleimide-thiol conjugation hinges on the careful control of several experimental parameters.

| Parameter | Optimal Range/Condition | Rationale | Potential Issues |

| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines.[1][4] The reaction with thiols is ~1,000 times faster than with amines at pH 7.0.[2][5] | < pH 6.5: Slower reaction rate due to thiol protonation.[4] > pH 7.5: Increased competition from amine reactions and maleimide hydrolysis.[1][4] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reaction proceeds efficiently at these temperatures. Lower temperatures can be used to slow down the reaction and potentially increase selectivity for sensitive proteins.[1][4] | Higher temperatures can increase the rate of side reactions, such as hydrolysis. |

| Molar Ratio | 10-20 fold molar excess of maleimide reagent for proteins.[1][5] Ratios may vary for other molecules (e.g., 2:1 for cRGDfK peptide, 5:1 for a nanobody).[5][6] | A molar excess of the maleimide reagent helps to drive the reaction to completion.[5] | A large excess of unreacted maleimide may require extensive purification and can potentially lead to non-specific labeling if not properly quenched. |

| Buffer | Phosphate-buffered saline (PBS), Tris, HEPES | These buffers are commonly used and do not contain nucleophiles that could interfere with the reaction.[4] Buffers should be degassed to prevent oxidation of thiols.[7] | Buffers containing thiols (e.g., DTT in high concentrations after reduction) will compete with the target molecule for reaction with the maleimide. |

Potential Side Reactions and Stability Considerations

While the maleimide-thiol reaction is robust, it is crucial to be aware of potential side reactions and the stability of the resulting conjugate.

Hydrolysis of the Maleimide Ring

The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form a maleamic acid derivative which is unreactive towards thiols.[1] This hydrolysis is more pronounced at pH values above 7.5.[1] Therefore, it is recommended to use freshly prepared maleimide solutions and maintain the pH within the optimal range.[1]

Hydrolysis of the maleimide ring, a key side reaction.

Reversibility of the Thioether Bond (Retro-Michael Reaction)

The thioether bond formed through Michael addition can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[8] While the adduct is generally considered stable under physiological conditions, this reversibility can be a concern, particularly for in vivo applications where the conjugate is exposed to high concentrations of other thiols like glutathione.[9]

Hydrolysis of the Thiosuccinimide Linkage

Interestingly, the thiosuccinimide ring of the conjugate can also undergo hydrolysis. This ring-opening stabilizes the conjugate and prevents the retro-Michael reaction.[8] Some strategies involve intentionally hydrolyzing the conjugate after its formation to enhance its long-term stability.[8][10] The rate of this hydrolysis can be accelerated by introducing electron-withdrawing groups to the N-substituent of the maleimide.[8][10]

Experimental Protocols

The following are generalized protocols for the bioconjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.[4][7]

-

Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1]

-

Reducing Agent Preparation: Prepare a fresh stock solution of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Reduction: Add a 10-100 fold molar excess of TCEP to the protein solution. Dithiothreitol (DTT) can also be used, but excess DTT must be removed before adding the maleimide reagent as it contains a free thiol.

-

Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[1]

Protocol 2: Maleimide-Thiol Conjugation

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1]

-

Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[1][5]

-

Incubation: Flush the reaction vial with an inert gas, seal, and mix. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.[1]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.[11]

-

Purification: Purify the resulting conjugate using methods like size-exclusion chromatography (gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[1][7]

A typical experimental workflow for maleimide-thiol bioconjugation.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[1] Maleimide chemistry is frequently employed to attach the drug payload to the antibody.[1][12] This is often achieved by engineering cysteine residues at specific sites on the antibody, allowing for site-specific conjugation and a well-defined drug-to-antibody ratio (DAR).[1]

Conceptual pathway of an ADC using a maleimide-thiol linker.

Quantitative Data Summary

The following tables summarize key quantitative data related to maleimide chemistry.

Table 1: Reaction Kinetics and Efficiency

| Reactants | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference |

| Nanoparticles & cRGDfK peptide | 2:1 | 7.0 | Room Temp | 30 min | 84 ± 4 | [6][7] |

| Nanoparticles & 11A4 nanobody | 5:1 | 7.4 | Room Temp | 2 h | 58 ± 12 | [6][7] |

Table 2: Stability of Maleimide and Thiol-Maleimide Adducts

| Compound/Adduct | Condition | Half-life | Reference |

| N-phenyl maleimide (pre-conjugation hydrolysis) | - | ~55 minutes | [13] |

| N-Fluorophenyl Maleimide (pre-conjugation hydrolysis) | - | 28 minutes | [13] |

| Thiol-maleimide adduct (ring-opened) | - | > 2 years | [8][10] |

| Self-hydrolyzing maleimide conjugate | pH 7.4, 22°C | ~2.0-2.6 hours | [14] |

| PEG maleimide conjugate | pH 7.4, 37°C | ~30% hydrolysis after 16 hours | [14] |

Conclusion

Maleimide-thiol chemistry is a powerful and versatile tool for bioconjugation.[1] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications in research and drug development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

In-Depth Technical Guide: Solubility and Stability of Fluoresceinamine Maleic Acid Monoamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Fluoresceinamine Maleic Acid Monoamide, a vital fluorescent reagent in various biomedical research and drug development applications. While specific quantitative data for this particular compound remains limited in publicly available literature, this guide synthesizes information on closely related fluorescein (B123965) and maleimide (B117702) derivatives to offer valuable insights into its expected properties and handling. Detailed experimental protocols for determining solubility and stability are provided to empower researchers in generating precise data for their specific applications. Furthermore, this guide includes a discussion on the reactivity of the maleimide group, a critical aspect for its use in bioconjugation.

Introduction

This compound is a derivative of the widely used fluorophore, fluorescein. It incorporates a maleimide group, which allows for covalent conjugation to thiol-containing molecules, such as proteins and peptides, through a Michael addition reaction. This makes it a valuable tool for fluorescently labeling biomolecules for various applications, including cellular imaging, flow cytometry, and fluorescence-based bioassays. Understanding the solubility and stability of this reagent is paramount for its effective use, ensuring reproducibility and accuracy in experimental outcomes.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

| Water | Sparingly Soluble (expected) |

Note: The qualitative solubility is based on information from supplier datasheets. Quantitative determination is recommended for specific applications.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

pH: The solubility of fluorescein derivatives in aqueous solutions is highly pH-dependent. The presence of the carboxylic acid group in the maleic acid monoamide moiety suggests that its solubility in aqueous buffers will increase at higher pH values due to deprotonation.

-

Temperature: Generally, solubility increases with temperature. However, the thermal stability of the compound should be considered.

-

Purity of the Compound: Impurities can significantly affect the measured solubility.

Stability Profile

The stability of this compound is influenced by its two key structural components: the fluorescein core and the maleimide group.

pH Stability

-

Fluorescein Moiety: The fluorescence of fluorescein is highly pH-sensitive. The fluorescence intensity is maximal in basic conditions (pH > 8) and decreases significantly in acidic environments.[2]

-

Maleimide Moiety: The maleimide group is susceptible to hydrolysis, particularly at alkaline pH (pH > 8.5).[3][4][5] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. For bioconjugation reactions, a pH range of 6.5-7.5 is generally recommended to balance the reactivity of the maleimide group with its stability.[6]

Photostability

Fluorescein and its derivatives are known to be susceptible to photobleaching upon prolonged exposure to light. This irreversible loss of fluorescence can impact the quantitative analysis of experimental data. It is crucial to minimize light exposure during storage and handling of the compound and its conjugates.

Thermal Stability

While specific data for this compound is unavailable, studies on fluorescein dye indicate that it undergoes thermal decomposition at elevated temperatures.[7] It is advisable to store the compound at the recommended temperature, typically -20°C, to minimize thermal degradation.

Experimental Protocols

Protocol for Determining Aqueous Solubility (UV-Vis Spectrophotometry)

This protocol provides a general method for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

UV-Vis Spectrophotometer

-

Microcentrifuge

-

Calibrated pH meter

Procedure:

-

Preparation of a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of PBS at a specific temperature (e.g., 25°C).

-

Equilibration: Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Preparation and Analysis:

-

Carefully collect the supernatant.

-

Prepare a series of dilutions of the supernatant in PBS.

-

Measure the absorbance of the dilutions at the maximum absorption wavelength (λmax) of the compound using a UV-Vis spectrophotometer.

-

-

Calibration Curve: Prepare a standard curve by dissolving known concentrations of the compound in the same buffer system.

-

Calculation: Determine the concentration of the saturated solution from the standard curve and express the solubility in g/L or mol/L.

Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of a compound.

Protocol for Assessing Photostability

This protocol outlines a method to assess the photostability of this compound.

Materials:

-

This compound solution of known concentration

-

Light source with a known spectrum and intensity (e.g., xenon lamp with appropriate filters)

-

UV-Vis Spectrophotometer or Fluorometer

-

Cuvettes

-

Aluminum foil

Procedure:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., PBS for aqueous stability, or DMSO/ethanol for organic solvent stability).

-

Initial Measurement: Measure the initial absorbance or fluorescence intensity of the solution.

-

Light Exposure: Expose the solution to the light source for defined periods. A control sample should be kept in the dark (wrapped in aluminum foil) under the same temperature conditions.

-

Periodic Measurements: At regular intervals, measure the absorbance or fluorescence intensity of both the exposed and control samples.

-

Data Analysis: Plot the percentage of remaining absorbance or fluorescence intensity against the exposure time. The rate of degradation can be determined from the slope of the curve. The photobleaching quantum yield can be calculated by comparing the degradation rate to that of a well-characterized photostable standard.

Workflow for Photostability Assessment

Caption: Workflow for assessing the photostability of a fluorescent compound.

Reactivity and Bioconjugation

The maleimide group of this compound reacts specifically with thiol (sulfhydryl) groups to form a stable thioether bond.[8] This reaction is highly efficient and is a cornerstone of bioconjugation chemistry for labeling proteins, peptides, and other thiol-containing molecules.[9]

Thiol-Maleimide Reaction

The reaction proceeds via a Michael addition mechanism. The optimal pH for this reaction is between 6.5 and 7.5.[6] Below this range, the reaction rate is slow, and above this range, the hydrolysis of the maleimide group becomes a significant side reaction.

Thiol-Maleimide Conjugation Pathway

Caption: General pathway for thiol-maleimide bioconjugation.

Application in Kinase Assays

Fluorescently labeled peptides or proteins are valuable tools in studying enzyme kinetics, including that of protein kinases. By labeling a kinase substrate with this compound, it is possible to develop fluorescence-based assays to monitor kinase activity.[2][10][11] Changes in the fluorescence properties (e.g., intensity, polarization) of the labeled substrate upon phosphorylation can be used to quantify enzyme activity.

Hypothetical Kinase Activity Assay Workflow

Caption: A hypothetical workflow for a fluorescence-based kinase activity assay.

Conclusion

This compound is a versatile fluorescent probe for bioconjugation. While specific quantitative data on its solubility and stability are not extensively documented, understanding the general properties of fluorescein and maleimide derivatives provides a strong foundation for its effective use. Researchers are encouraged to perform in-house validation of its solubility and stability under their specific experimental conditions using the protocols outlined in this guide. Careful consideration of pH, light exposure, and temperature will ensure the reliability and reproducibility of data obtained using this valuable research tool.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent sensors of protein kinases: from basics to biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Protocol for labeling proteins with Fluoresceinamine Maleic Acid Monoamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with fluorescein (B123965) maleimide (B117702). This method is designed for researchers in various fields, including cell biology, biochemistry, and drug development, who require fluorescently tagged proteins for applications such as fluorescence microscopy, flow cytometry, and binding assays. The protocol focuses on the use of Fluorescein-5-Maleimide, a thiol-reactive dye that specifically targets cysteine residues on proteins, forming a stable thioether bond.

It is important to note that while the user requested a protocol for "Fluoresceinamine Maleic Acid Monoamide," this compound is an intermediate in the synthesis of fluorescent labeling reagents and is not typically used for direct protein conjugation[1][2]. The scientifically accurate and widely practiced procedure for achieving the desired labeling involves the use of a thiol-reactive derivative such as Fluorescein-5-Maleimide.

Principle of the Reaction

The labeling reaction is based on the specific and efficient covalent bond formation between the maleimide group of the fluorescein dye and the sulfhydryl (thiol) group of cysteine residues on the protein. This reaction is most efficient at a neutral to slightly acidic pH (6.5-7.5) and results in a stable thioether linkage. The specificity of the maleimide for thiol groups allows for site-specific labeling if the protein has a limited number of accessible cysteine residues.

Data Presentation

The success of a protein labeling experiment is determined by several quantitative parameters. The following table summarizes typical values that can be expected when labeling proteins with maleimide-based fluorescent dyes.

| Parameter | Typical Value/Range | Notes |

| Labeling Efficiency | 70-90% | Dependent on the number of accessible cysteine residues, protein stability, and reaction conditions[3][4]. |

| Degree of Labeling (DOL) | 1-5 dyes per protein | The optimal DOL depends on the specific application. Higher DOL can lead to protein aggregation or altered function. |

| Protein Recovery | > 80% | Recovery can be affected by precipitation during the labeling reaction and losses during the purification steps. |

| Purity of Labeled Protein | > 95% | Refers to the removal of unreacted free dye after purification. |

| Stability of Conjugate | High | The thioether bond formed between the maleimide and the thiol group is highly stable under physiological conditions. |

Experimental Protocols

Materials and Reagents

-

Protein of interest with at least one accessible cysteine residue

-

Fluorescein-5-Maleimide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

Protocol for Protein Labeling

1. Preparation of the Protein Sample

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature[5]. Dithiothreitol (DTT) can also be used, but it must be removed by dialysis before adding the maleimide dye[5].

-

Ensure the buffer does not contain any thiol-containing compounds.

2. Preparation of the Fluorescein-5-Maleimide Stock Solution

-

Allow the vial of Fluorescein-5-Maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of Fluorescein-5-Maleimide in anhydrous DMF or DMSO[6]. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and protected from light.

3. Labeling Reaction

-

Add a 10- to 20-fold molar excess of the Fluorescein-5-Maleimide stock solution to the protein solution[5][7]. Add the dye solution slowly while gently vortexing the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light[6]. The optimal reaction time may vary depending on the protein and should be determined empirically.

4. Purification of the Labeled Protein

-

It is crucial to remove the unreacted Fluorescein-5-Maleimide from the labeled protein.

-

Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS. Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

-

Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes to remove the free dye.

5. Determination of the Degree of Labeling (DOL)

-

The DOL is the molar ratio of the dye to the protein. It can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength for fluorescein (approximately 494 nm, A494).

-

Calculate the concentration of the protein using the Beer-Lambert law and the extinction coefficient of the protein at 280 nm. A correction factor for the absorbance of the dye at 280 nm must be applied.

-

Corrected A280 = A280 - (A494 x Correction Factor)

-

The correction factor for fluorescein is approximately 0.11[4].

-

-

Calculate the concentration of the dye using the Beer-Lambert law and the molar extinction coefficient of fluorescein at 494 nm (approximately 83,000 M⁻¹cm⁻¹)[8].

-

DOL = (moles of dye) / (moles of protein)

6. Storage of the Labeled Protein

-

Store the labeled protein at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage. Protect from light.

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with Fluorescein-5-Maleimide.

ERK Signaling Pathway Studied with Fluorescent Proteins

Caption: Visualization of the ERK signaling pathway.

Logical Relationship in FRET Microscopy

Caption: Principle of FRET for detecting protein-protein interactions.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. biotium.com [biotium.com]

Application Notes and Protocols for Fluoresceinamine Maleic Acid Monoamide in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoresceinamine Maleic Acid Monoamide (FMAM) is a highly efficient fluorescent probe belonging to the fluorescein (B123965) family of dyes. Its maleimide (B117702) group allows for covalent labeling of thiol-containing molecules, most notably cysteine residues in proteins. This property makes it a valuable tool for fluorescently labeling antibodies and other proteins for various applications in fluorescence microscopy, including immunofluorescence staining and tracking of biomolecules. These application notes provide detailed protocols for the use of FMAM in fluorescence microscopy, quantitative data on its photophysical properties, and an example of its application in studying cellular signaling pathways.

Photophysical and Chemical Properties of this compound

FMAM and its conjugates exhibit photophysical properties characteristic of fluorescein derivatives. The following table summarizes key quantitative data for FMAM and the closely related Fluorescein Isothiocyanate (FITC) for comparison.

| Property | This compound (FMAM) | Fluorescein Isothiocyanate (FITC) | Reference |

| Excitation Maximum (λex) | ~495 nm | ~495 nm | [1][2] |

| Emission Maximum (λem) | ~519 nm | ~519 nm | [1][2] |

| Molar Extinction Coefficient (ε) | Not explicitly found for FMAM, but similar to fluorescein (~70,000-80,000 M⁻¹cm⁻¹) | ~75,000 M⁻¹cm⁻¹ in aqueous buffer | [3] |

| Fluorescence Quantum Yield (Φ) | ≥ 0.83 (≥90% of fluorescein's 0.92 in PBS) | ~0.36 (conjugated to IgG) | [3] |

| Chemical Stability | Half-life of >24 h at pH 7.4 | Prone to photobleaching | [2] |

| Reactive Group | Maleimide | Isothiocyanate | [2] |

| Target Functional Group | Thiol (e.g., cysteine) | Amine (e.g., lysine) | [2][3] |

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol describes the covalent conjugation of FMAM to a thiol-containing antibody. Since antibodies do not typically have free thiols, they first need to be introduced, commonly by reducing the hinge-region disulfide bonds.

Materials:

-